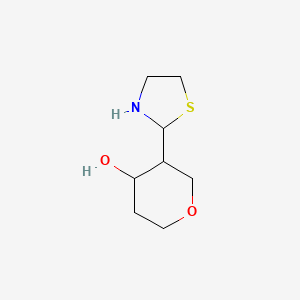
3-(1,3-Thiazolidin-2-YL)oxan-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Thiazolidin-2-YL)oxan-4-OL is a heterocyclic compound that features a thiazolidine ring fused with an oxane ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazolidin-2-YL)oxan-4-OL typically involves multicomponent reactions, click reactions, and green chemistry approaches. One common method includes the reaction of aniline, chlorobenzaldehyde, and thioglycolic acid in the presence of a catalyst . The reaction conditions often involve refluxing in toluene or other suitable solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of thiazolidine derivatives, including this compound, often employs green synthesis techniques to improve selectivity, product yield, and pharmacokinetic activity. These methods include the use of nano-catalysis and recyclable catalysts to ensure cleaner reaction profiles and efficient catalyst recovery .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1,3-Thiazolidin-2-YL)oxan-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites in the thiazolidine and oxane rings .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidine derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
3-(1,3-Thiazolidin-2-YL)oxan-4-OL has a wide range of scientific research applications due to its diverse biological activities. It is used in medicinal chemistry for the development of anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective agents . Additionally, it serves as a valuable scaffold in the synthesis of new drug candidates and is employed in probe design for various biological targets .
Mecanismo De Acción
The mechanism of action of 3-(1,3-Thiazolidin-2-YL)oxan-4-OL involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in binding to enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-(1,3-Thiazolidin-2-YL)oxan-4-OL include other thiazolidine derivatives such as thiazolidin-4-one and thiazolidin-2,4-dione . These compounds share the thiazolidine ring structure but differ in their functional groups and biological activities .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the thiazolidine and oxane rings, which enhances its pharmacological properties and broadens its range of biological activities . This unique structure makes it a highly prized compound in medicinal chemistry and drug development .
Propiedades
Número CAS |
143366-06-7 |
|---|---|
Fórmula molecular |
C8H15NO2S |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
3-(1,3-thiazolidin-2-yl)oxan-4-ol |
InChI |
InChI=1S/C8H15NO2S/c10-7-1-3-11-5-6(7)8-9-2-4-12-8/h6-10H,1-5H2 |
Clave InChI |
FEDFEIPICUUURA-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(C1O)C2NCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


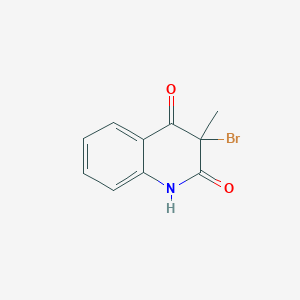
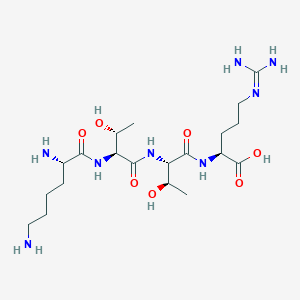
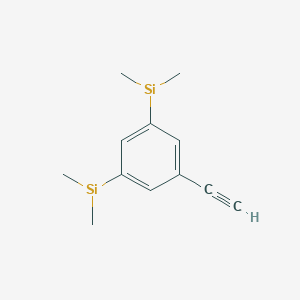
![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
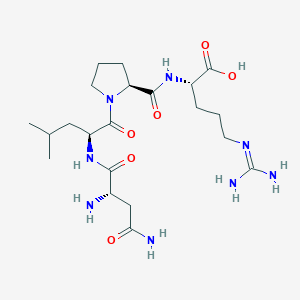
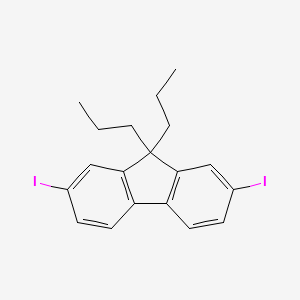

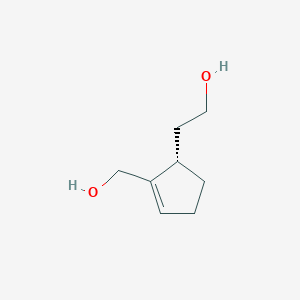
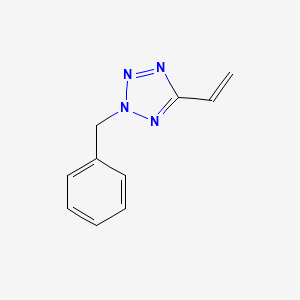
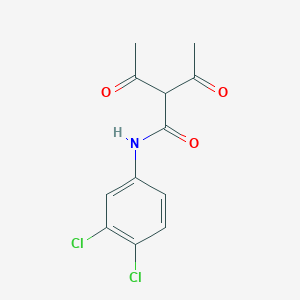
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)
![1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B12548615.png)
![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)
